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Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H NMR spectrum of 2-amino-3-
nitrobenzaldehyde and compares its spectroscopic characterization with other analytical

techniques. Due to the limited availability of experimental spectra for 2-amino-3-
nitrobenzaldehyde, this guide utilizes predicted data based on established principles of

spectroscopy and data from analogous compounds.

Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-amino-3-nitrobenzaldehyde is predicted to exhibit distinct signals

corresponding to the aldehyde proton, the aromatic protons, and the amine protons. The

electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and aldehyde

(-CHO) groups significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 2-Amino-3-nitrobenzaldehyde
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aldehyde-H ~9.8 - 10.0 Singlet (s) 1H

Aromatic-H (H-4) ~7.8 - 8.0
Doublet of doublets

(dd)
1H

Aromatic-H (H-5) ~6.8 - 7.0 Triplet (t) 1H

Aromatic-H (H-6) ~7.5 - 7.7
Doublet of doublets

(dd)
1H

Amino-H₂ ~5.0 - 6.0 Broad Singlet (br s) 2H

Note: Predicted values are based on the analysis of substituent effects on the benzene ring

and comparison with similar compounds.

Comparison with Alternative Analytical Techniques
While ¹H NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive

characterization of 2-amino-3-nitrobenzaldehyde involves complementary analytical

techniques such as ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 2: Comparative Analysis of Spectroscopic Data for 2-Amino-3-nitrobenzaldehyde
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Analytical Technique
Predicted/Typical
Observations

Information Provided

¹³C NMR

Aromatic carbons: ~115-155

ppm; Aldehyde carbon: ~190

ppm

Number and electronic

environment of unique carbon

atoms.

IR Spectroscopy

N-H stretch (amine): ~3300-

3500 cm⁻¹ (two bands); C=O

stretch (aldehyde): ~1680-

1700 cm⁻¹; N-O stretch (nitro):

~1520 cm⁻¹ (asymmetric) and

~1340 cm⁻¹ (symmetric); C-H

stretch (aromatic): ~3000-3100

cm⁻¹

Presence of key functional

groups (amine, aldehyde, nitro

group).

Mass Spectrometry

Molecular ion peak (M⁺) at m/z

= 166; Fragmentation patterns

corresponding to the loss of -

CHO, -NO₂, and other

fragments.

Molecular weight and

fragmentation pattern,

confirming the molecular

formula.

Comparison with Structurally Related Compounds
The ¹H NMR spectrum of 2-amino-3-nitrobenzaldehyde can be better understood by

comparing it with the spectra of structurally related compounds like 2-nitrobenzaldehyde and 3-

aminobenzaldehyde.

Table 3: ¹H NMR Data Comparison of Related Benzaldehydes

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1282706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Aldehyde-H (δ,
ppm)

Aromatic-H (δ,
ppm)

Other Protons (δ,
ppm)

2-

Nitrobenzaldehyde[1]

[2]

~10.4 ~7.7 - 8.2 -

3-Aminobenzaldehyde ~9.8 ~6.8 - 7.3
Amino-H₂: ~3.8

(broad)

2-Amino-3-

nitrobenzaldehyde

(Predicted)

~9.8 - 10.0 ~6.8 - 8.0
Amino-H₂: ~5.0 - 6.0

(broad)

The comparison highlights how the electronic effects of the amino and nitro groups influence

the chemical shifts of the protons on the aromatic ring.

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

¹H NMR Spectroscopy
A solution of 2-amino-3-nitrobenzaldehyde (5-10 mg) is prepared in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) containing a small amount of tetramethylsilane (TMS) as

an internal standard. The solution is transferred to a 5 mm NMR tube. The spectrum is

acquired on a 400 MHz (or higher) spectrometer at room temperature. Key acquisition

parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-2 seconds.

¹³C NMR Spectroscopy
The sample is prepared as for ¹H NMR spectroscopy. The ¹³C NMR spectrum is typically

acquired on the same instrument. To obtain a quantitative spectrum, inverse-gated proton

decoupling is used to suppress the Nuclear Overhauser Effect (NOE), and a longer relaxation

delay (5-10 times the longest T₁ of the carbon nuclei) is employed.

Infrared (IR) Spectroscopy[3][4][5]
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For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample (1-2 mg)

with spectroscopic grade KBr (100-200 mg) and pressing the mixture into a thin, transparent

disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and

placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded

using an FT-IR spectrometer.

Mass Spectrometry[6][7][8]
A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced

into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and

bombarded with a beam of electrons (typically 70 eV). The resulting ions are separated by a

mass analyzer. For Electrospray Ionization (ESI), the solution is sprayed into the ion source,

creating charged droplets from which ions are desorbed.

Visualizing the Predicted ¹H NMR Spectrum
The following diagram illustrates the predicted signaling pathways and their relationships in the

¹H NMR spectrum of 2-amino-3-nitrobenzaldehyde.

2-Amino-3-nitrobenzaldehyde

Predicted ¹H NMR Signals

Structure

Aldehyde-H
~9.8-10.0 ppm

(s, 1H)-CHO

Aromatic-H
~6.8-8.0 ppm

(m, 3H)

Ar-H

Amine-H₂

~5.0-6.0 ppm
(br s, 2H)

-NH₂

Click to download full resolution via product page

Caption: Predicted ¹H NMR signals for 2-Amino-3-nitrobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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